

Pivaloin role in organic synthesis

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Compound Focus: Pivaloin

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Pivalic Acid in Organic Synthesis

Pivalic acid (2,2-dimethylpropanoic acid) is a versatile reagent in modern organic synthesis, prized for the steric bulk of its pivaloyl group, which imparts unique selectivity and stability to synthetic intermediates and final products [1].

Its key roles include:

- **Acting as a catalyst or co-catalyst** in palladium-catalyzed C-H functionalization reactions, where it can facilitate proton shuttle processes [1].
- **Serving as a protective group for alcohols**, forming pivaloyl esters that are notably resistant to hydrolysis [1].
- **Functioning as a precursor to coupling reagents**, such as pivaloyl anhydride or chloride, used in the formation of amide and peptide bonds [2].

The table below summarizes its fundamental properties:

Property	Specification
IUPAC Name	2,2-Dimethylpropanoic acid [1]
Molecular Formula	C ₅ H ₁₀ O ₂ [1]
Molar Mass	102.133 g·mol ⁻¹ [1]

Property	Specification
Physical State	Colorless, odoriferous solid at room temperature [1]
Melting Point	35 °C (95 °F; 308 K) [1]
Boiling Point	163.7 °C (326.7 °F; 436.8 K) [1]
Acidity (pKa)	5.03 [1]
Common Abbreviations	t-BuC(O)OH, PivOH [1]

Detailed Experimental Protocols

Here are specific methodologies demonstrating the application of pivalic acid and its derivatives in synthetic transformations.

Pivalic Acid as a Cocatalyst in C-H Arylation

This protocol is adapted from a study on the palladium-catalyzed direct arylation of benzene, where pivalic acid acts as a proton shuttle to enhance catalyst performance [1].

- **Reaction Setup:** In a glove box, combine benzene (1.0 mL, 11 mmol), aryl bromide (0.5 mmol), palladium acetate ($\text{Pd}(\text{OAc})_2$, 2.2 mg, 0.01 mmol), and pivalic acid (5.1 mg, 0.05 mmol) in a reaction vial.
- **Heating:** Seal the vial and heat the mixture at 100°C for 4 hours.
- **Reaction Monitoring & Work-up:** Monitor the reaction by GC-MS. After completion, allow the mixture to cool to room temperature. Dilute with diethyl ether and wash with water and brine.
- **Purification:** Dry the organic layer over magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the biaryl product.

Synthesis of N-Methylated Peptides via In Situ Pivaloyl Mixed Anhydrides

This 2025 method uses pivaloyl anhydride as a low-cost, efficient coupling reagent to overcome challenges like low reactivity and racemization in peptide synthesis [2].

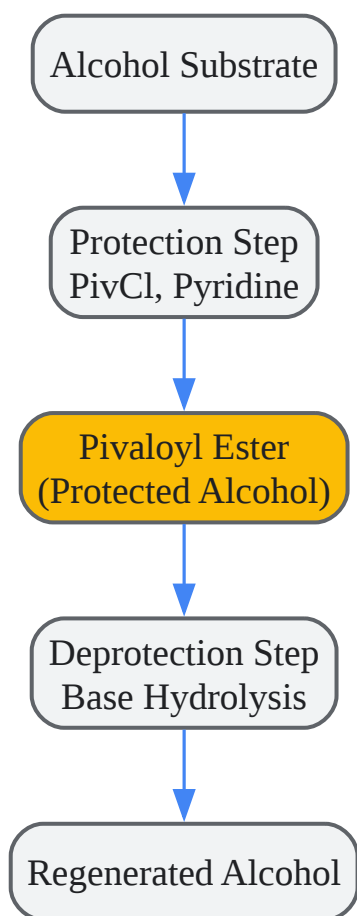
- **Reaction Setup:** In an appropriate reaction vessel, generate the pivaloyl mixed anhydride *in situ* by reacting the N-methylated amino acid with pivaloyl anhydride (Piv₂O).
- **Conditions:** Conduct the coupling under moderate temperature and base-free conditions.
- **Coupling:** The activated mixed anhydride then reacts with the subsequent amino acid component to form the peptide bond.
- **Key Advantages:** This method is reported to achieve **high yields**, exhibit good compatibility with diverse amino acids, and provide **excellent racemization suppression**. It has been successfully applied to synthesize complex molecules like Cyclosporin A fragments and Ciliatamide B [2].

Protection of an Alcohol with a Pivaloyl (Piv) Group

This is a standard method for protecting hydroxyl functionalities using pivaloyl chloride [1].

- **Reaction Setup:** To a solution of the alcohol (1.0 mmol) in an anhydrous solvent like dichloromethane (DCM), add pyridine (1.2 mmol) as a base to scavenge the generated acid.
- **Acylation:** Add pivaloyl chloride (PvCl, 1.1 mmol) dropwise to the stirred solution at 0°C.
- **Stirring:** Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).
- **Work-up:** Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with DCM, and combine the organic extracts.
- **Purification:** Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The pivalate ester can be further purified by recrystallization or column chromatography if needed.

The workflow for this protection and subsequent deprotection is illustrated below:



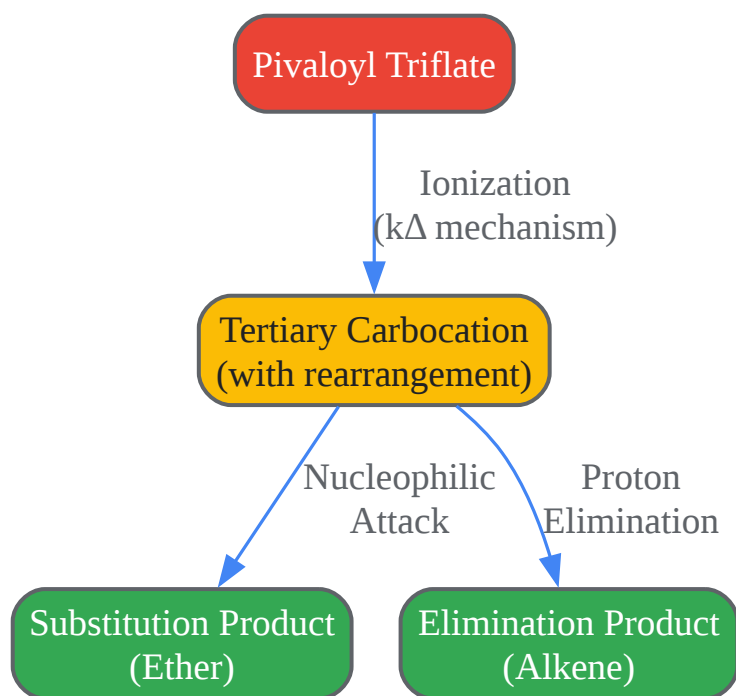
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Mechanistic Insights and Solvolysis Studies

The solvolysis of pivaloyl derivatives is a well-studied model for understanding carbocation reactivity. The solvolysis of **pivaloyl triflate** follows a k_{Δ} mechanism, where ionization occurs with a methyl shift to form a more stable tertiary carbocation [3]. This intermediate then reacts via competing pathways:

- **Nucleophilic Attack:** The carbocation is trapped by an alcohol cosolvent to form the substitution product (ether).
- **Elimination:** The carbocation loses a proton to form the elimination product (alkene).

The product distribution between substitution and elimination is strongly influenced by the solvent system, particularly in **Ionic Liquid (IL):Alcohol mixtures**. The hydrogen bond donating (α) and accepting (β) abilities of the ionic liquid, characterized by **Kamlet-Taft parameters**, can fine-tune this competition [3]. The following diagram maps this mechanistic pathway:



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Research Applications and Best Practices

- **Overcoming Steric Hindrance:** The bulk of the pivaloyl group is a double-edged sword. While it provides steric protection, it can also slow down reactions. Optimizing reaction temperature and catalyst loading is often necessary.
- **Selecting the Right Reagent:** The choice between pivaloyl chloride, pivalic anhydride, or in situ activation depends on the substrate sensitivity, cost, and desired reaction scale.
- **Analytical Monitoring:** Pivalic acid can serve as an internal chemical shift standard (singlet at 1.08 ppm) for ^1H NMR in aqueous solutions, though DSS is more common [1].

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3. Unimolecular Solvolyses in Ionic Liquid: Alcohol Dual Solvent Systems... [pmc.ncbi.nlm.nih.gov]

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